molecular formula C6H12N2O B2882415 3-Amino-3-ethylpyrrolidin-2-one CAS No. 2580225-69-8

3-Amino-3-ethylpyrrolidin-2-one

Cat. No.: B2882415
CAS No.: 2580225-69-8
M. Wt: 128.175
InChI Key: NCGWWIYETNAZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-ethylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered ring structure with an amino group and an ethyl group attached to the pyrrolidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-ethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach attractive for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-one derivatives, which can be further functionalized for specific applications .

Properties

IUPAC Name

3-amino-3-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-6(7)3-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGWWIYETNAZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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